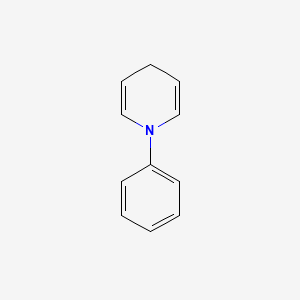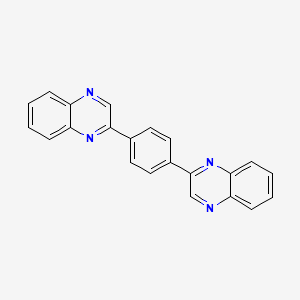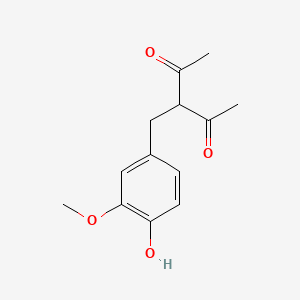
2,4-Pentanedione, 3-vanillyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-vanillyl- involves the reaction of vanillin with acetylacetone under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between vanillin and acetylacetone . The reaction typically requires controlled temperatures and may involve solvents like ethanol to ensure proper mixing and reaction efficiency.
Industrial Production Methods
Industrial production of 2,4-Pentanedione, 3-vanillyl- often involves large-scale batch reactions where the reactants are combined in reactors with precise control over temperature, pressure, and pH. The product is then purified through processes such as distillation or crystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
2,4-Pentanedione, 3-vanillyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms .
科学的研究の応用
2,4-Pentanedione, 3-vanillyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Pentanedione, 3-vanillyl- involves its ability to donate electrons to free radicals, thereby neutralizing them and preventing oxidative damage. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage. By scavenging these reactive species, it helps protect cells from oxidative stress .
類似化合物との比較
Similar Compounds
2,4-Pentanedione:
Hexafluoroacetylacetone: A fluorinated derivative with enhanced stability and different reactivity compared to 2,4-Pentanedione, 3-vanillyl-.
3-Benzyl-2,4-pentanedione: Another derivative with a benzyl group, used in different chemical applications
Uniqueness
2,4-Pentanedione, 3-vanillyl- is unique due to its vanillyl group, which imparts specific antioxidant properties and makes it suitable for applications where oxidative stress is a concern. Its ability to scavenge a wide range of free radicals sets it apart from other similar compounds .
特性
CAS番号 |
30881-23-3 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC名 |
3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C13H16O4/c1-8(14)11(9(2)15)6-10-4-5-12(16)13(7-10)17-3/h4-5,7,11,16H,6H2,1-3H3 |
InChIキー |
IFGDRUTWCITGHG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CC1=CC(=C(C=C1)O)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



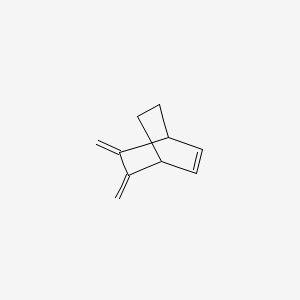
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)

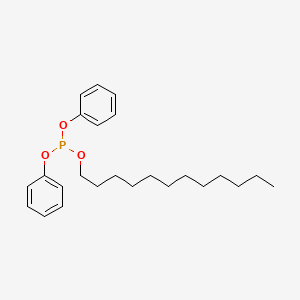

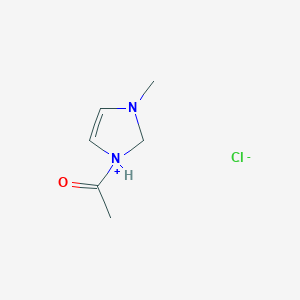
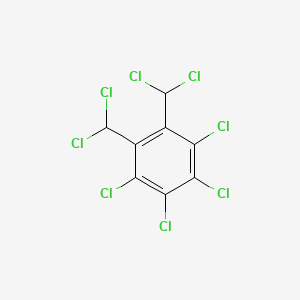
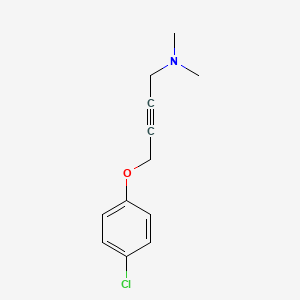
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
